molecular formula C17H18ClNO3S B2510626 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide CAS No. 2034412-08-1

5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2510626
CAS No.: 2034412-08-1
M. Wt: 351.85
InChI Key: GKJOCFATXIWOGB-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a substituted tetrahydronaphthalenylmethyl group at the N-position.

Properties

IUPAC Name

5-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-22-12-4-5-13-11(9-12)3-2-8-17(13,21)10-19-16(20)14-6-7-15(18)23-14/h4-7,9,21H,2-3,8,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJOCFATXIWOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetralone Intermediate Preparation

6-Methoxy-2-tetralone serves as the starting material. Catalytic hydrogenation or Birch reduction introduces the tetrahydronaphthalene framework, while methoxylation preserves the 6-methoxy group.

Hydroxymethyl Group Introduction

The ketone group in 6-methoxy-2-tetralone undergoes nucleophilic addition using trimethylsilyl cyanide (TMSCN) and zinc iodide, yielding a cyanohydrin intermediate. Hydrolysis with aqueous HCl generates the hydroxymethyl group.

Reductive Amination

The alcohol is oxidized to an aldehyde (e.g., using pyridinium chlorochromate), followed by reductive amination with ammonium acetate and sodium cyanoborohydride to produce the primary amine.

Amide Coupling Reaction

The acid chloride reacts with (1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methylamine in dichloromethane or tetrahydrofuran (THF) at 0–25°C. Triethylamine is added to scavenge HCl, driving the reaction to completion. Crude product purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final compound.

Reaction Optimization and Scalability

Parameter Optimal Condition Yield Improvement Strategy
Acid Chloride Formation 0°C, SOCl₂, 2 h Slow reagent addition to control exotherm
Amine Coupling 25°C, 12 h, N₂ atmosphere Use of molecular sieves to absorb HCl
Purification Ethanol/water (3:1) Gradient recrystallization

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 3.9 Hz, 1H, thiophene H-3), 6.82 (d, J = 8.4 Hz, 1H, naphthalene H-5), 4.15 (s, 2H, CH₂NH), 3.78 (s, 3H, OCH₃).
  • ¹³C NMR: δ 163.5 (C=O), 142.1 (thiophene C-5), 56.3 (OCH₃).

High-Performance Liquid Chromatography (HPLC)

Purity ≥98% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, UV 254 nm).

Challenges and Alternative Routes

  • Stereochemical Control: The tetrahydronaphthalene ring introduces potential stereoisomers. Catalytic asymmetric hydrogenation or chiral auxiliaries may enhance enantioselectivity.
  • Amine Stability: The primary amine is prone to oxidation; reactions require inert atmospheres and antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Formation of hydroxylated or carboxylated derivatives.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Introduction of various functional groups at specific positions on the molecule.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.

  • Medicine: Preliminary studies suggest that it may have therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.

  • Industry: Its unique properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

When compared to similar compounds, 5-Chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide stands out due to its unique structural features and potential applications. Similar compounds may include other thiophene derivatives or naphthalene-based compounds, but the presence of the specific substituents in this compound gives it distinct properties and advantages.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Molecular Formula Molecular Weight Key Substituents Notes
Target Compound C₁₈H₂₀ClNO₃S* ~373.9† 1-Hydroxy-6-methoxy-tetrahydronaphthalenylmethyl Hydroxy and methoxy groups enhance polarity
5-Chloro-N-((1-(Thiophen-3-yl)Cyclopentyl)Methyl)Thiophene-2-Carboxamide C₁₅H₁₆ClNOS₂ 325.9 Cyclopentyl group with thiophen-3-yl substituent Increased lipophilicity due to cyclopentyl group
5-Chloro-N-[(1-Hydroxycyclohex-2-en-1-yl)Methyl]Thiophene-2-Carboxamide C₁₃H₁₆ClNO₂S 297.8† Hydroxycyclohexene ring Conformational flexibility from cyclohexene ring
5-Methoxy-N-(2-(Thiophen-2-yl)Ethyl)-1,2,3,4-Tetrahydronaphthalen-2-Amine Hydrochloride C₁₉H₂₄N₂OS•HCl 380.9 Methoxy-tetrahydronaphthalene + thiophen-2-yl ethylamine Protonated amine enhances water solubility
Thiophene Fentanyl Hydrochloride C₂₄H₂₆N₂OS•HCl 442.4 Thiophene-linked opioid scaffold High-risk pharmacological profile; toxicology not fully studied

*Assumed formula based on nomenclature; †Calculated based on molecular formula.

Key Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The target compound’s tetrahydronaphthalenyl group with polar hydroxy and methoxy substituents balances lipophilicity and water solubility, contrasting with the purely hydrophobic cyclopentyl group in and the protonated amine in .
  • Thiophene fentanyl exhibits extreme lipophilicity due to its large aromatic system, contributing to its CNS penetration and opioid activity.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves NaH-mediated coupling (similar to ), whereas and require specialized amine functionalization.

Biological Activity

5-Chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chloro group and an amide functional group. Its structural components include:

  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Chloro Substituent : Enhances lipophilicity and may influence receptor interactions.
  • Tetrahydronaphthalene Moiety : Imparts structural rigidity and may modulate biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. In vitro studies using DPPH and FRAP assays demonstrated its ability to scavenge free radicals effectively .
  • Cytotoxicity Against Cancer Cells : Research indicates that 5-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)thiophene-2-carboxamide displays cytotoxic effects against several cancer cell lines. The IC50 values suggest potent activity:
    • IC50 against HCT116 cells : 12 µM
    • IC50 against Jurkat cells : 15 µM
      These findings highlight its potential as an anticancer agent .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating a possible role in treating inflammatory diseases .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeAssay MethodIC50 Value (µM)Reference
AntioxidantDPPH25
Cytotoxicity (HCT116)MTT12
Cytotoxicity (Jurkat)MTT15
Anti-inflammatoryELISANot quantified

Case Study: Anticancer Activity

A study evaluated the efficacy of the compound in human glioblastoma U251 cells. The results showed that treatment with this compound led to a significant reduction in cell viability compared to controls. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

Clinical Implications

The promising biological activities of this compound suggest potential applications in oncology and inflammation-related conditions. Further investigations are warranted to elucidate its pharmacokinetics, optimal dosing regimens, and long-term effects.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, including amide bond formation and functional group modifications. Key steps include:

  • Coupling the thiophene-2-carboxylic acid derivative with the tetrahydronaphthalenylmethylamine intermediate under peptide-coupling reagents (e.g., EDCI/HOBt) .
  • Optimizing solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to reflux) to enhance reaction efficiency .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Example Reaction Conditions Table

StepReagents/ConditionsYield (%)Purity (%)Reference
Amide CouplingEDCI, HOBt, DMF, RT, 12h65–7592–98
CyclizationK₂CO₃, EtOH, Reflux, 6h70–8090–95

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks to confirm the thiophene ring (δ 6.8–7.5 ppm), tetrahydronaphthalene protons (δ 1.5–3.0 ppm), and amide NH (δ 8.0–8.5 ppm) .
  • HRMS : Validate molecular formula (e.g., C₁₈H₁₉ClNO₃S requires [M+H]+ 364.0874) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) groups .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved?

  • Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity; COX-2 inhibition for anti-inflammatory effects) to establish IC₅₀ values across studies .
  • Structural Analog Comparison : Compare activity of analogs (e.g., 2-chloro-5-(trifluoromethyl)phenyl derivatives) to identify substituent effects .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to assess variability in experimental conditions .

Q. What experimental strategies can elucidate the compound’s mechanism of action in cellular systems?

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
  • Pathway Analysis : Perform transcriptomic/proteomic profiling (RNA-seq, LC-MS/MS) to identify dysregulated pathways (e.g., NF-κB or MAPK) .
  • Mutagenesis Studies : Engineer cells with knockouts of putative targets (e.g., enzymes in arachidonic acid metabolism) to validate specificity .

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